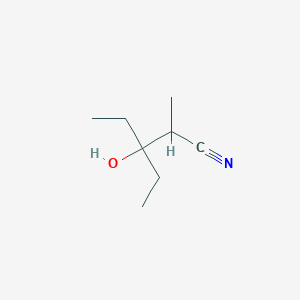
Pentanenitrile, 3-ethyl-3-hydroxy-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentanenitrile, 3-ethyl-3-hydroxy-2-methyl-, also known as 3-ethyl-3-hydroxy-2-methylpentanenitrile, is an organic compound with the molecular formula C8H15NO. This compound is characterized by the presence of a nitrile group (-C≡N) attached to a pentane backbone, with additional ethyl, hydroxy, and methyl substituents. It is a versatile compound used in various chemical reactions and has significant applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pentanenitrile, 3-ethyl-3-hydroxy-2-methyl- typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the reaction of 3-ethyl-2-methylpentan-3-ol with a nitrile source such as cyanogen bromide (BrCN) in the presence of a base like sodium hydroxide (NaOH). The reaction proceeds through nucleophilic substitution, where the hydroxyl group is replaced by the nitrile group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to achieve maximum efficiency. Catalysts may also be employed to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Pentanenitrile, 3-ethyl-3-hydroxy-2-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Cyanogen bromide (BrCN) in the presence of a base.
Major Products Formed
Oxidation: 3-ethyl-2-methylpentan-3-one.
Reduction: 3-ethyl-3-hydroxy-2-methylpentanamine.
Substitution: Various substituted nitriles depending on the nucleophile used.
Applications De Recherche Scientifique
Pentanenitrile, 3-ethyl-3-hydroxy-2-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-ethyl-2-methylpentanenitrile: Lacks the hydroxy group, resulting in different reactivity and applications.
3-hydroxy-2-methylpentanenitrile: Lacks the ethyl group, affecting its physical and chemical properties.
2-methylpentanenitrile: Lacks both the ethyl and hydroxy groups, making it less versatile.
Uniqueness
Pentanenitrile, 3-ethyl-3-hydroxy-2-methyl- is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both the hydroxy and nitrile groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
Propriétés
| 96790-94-2 | |
Formule moléculaire |
C8H15NO |
Poids moléculaire |
141.21 g/mol |
Nom IUPAC |
3-ethyl-3-hydroxy-2-methylpentanenitrile |
InChI |
InChI=1S/C8H15NO/c1-4-8(10,5-2)7(3)6-9/h7,10H,4-5H2,1-3H3 |
Clé InChI |
MIKIMPQQGFWAIH-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)(C(C)C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol](/img/structure/B14351125.png)
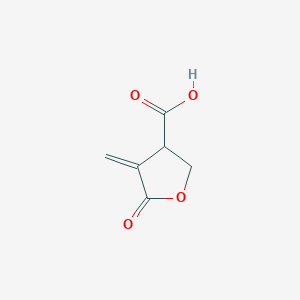
![2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol](/img/structure/B14351144.png)
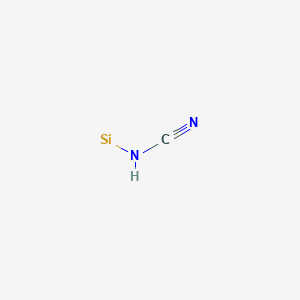

![2-[(2-Chloroethyl)sulfanyl]-1,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B14351170.png)
![3,3,12-Trimethyl-3,12-dihydro-7H-pyrano[2,3-c]acridin-7-one](/img/structure/B14351176.png)
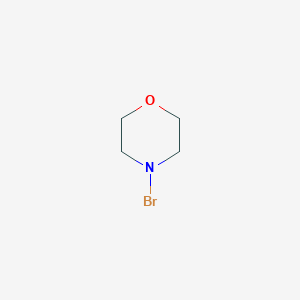
![2,6-Dichloro-4-[2-chloro-4-(methanesulfonyl)phenoxy]pyridine](/img/structure/B14351181.png)
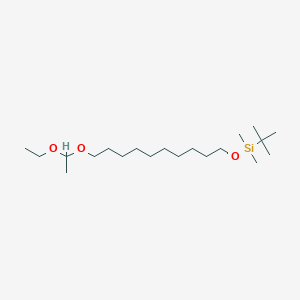
![2,7-Dimethoxybicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14351187.png)
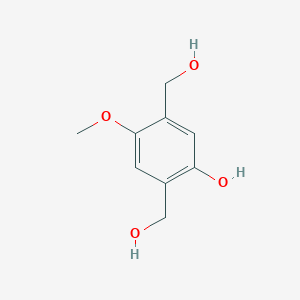
![(2Z)-2-{[3-(Trifluoromethyl)phenyl]imino}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14351195.png)
